molecular formula C8H5ClN4 B2757068 2-Chloro-4-(pyrazin-2-yl)pyrimidine CAS No. 1543236-38-9

2-Chloro-4-(pyrazin-2-yl)pyrimidine

Cat. No. B2757068
CAS RN: 1543236-38-9
M. Wt: 192.61
InChI Key: PVARYLMBXBMCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(pyrazin-2-yl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of this compound involves various reactions, making it valuable in the synthesis of complex organic compounds . An efficient synthesis of C2-aryl pyrimidine derivatives via Pd-catalyzed Hiyama couplings has been developed .


Molecular Structure Analysis

The molecular structure of this compound is C4H3ClN2 . The structure of pyrimidines has been considered as a privileged structure in medicinal chemistry .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it undergoes palladium-catalyzed Hiyama cross-couplings .

Scientific Research Applications

2-Chloro-4-(pyrazin-2-yl)pyrimidine has shown potential in various scientific research applications. One of the most promising applications is in the field of drug discovery and development. The compound has been shown to have inhibitory activity against several enzymes and receptors, making it a potential candidate for the development of new drugs for the treatment of various diseases. Additionally, the compound has been studied for its potential use as a fluorescent probe for imaging applications.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-4-(pyrazin-2-yl)pyrimidine in lab experiments is its versatility. The compound can be easily synthesized and has shown potential in various scientific research applications. Additionally, the compound has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using the compound in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 2-Chloro-4-(pyrazin-2-yl)pyrimidine. One direction is to further investigate the mechanism of action of the compound. This could involve identifying the specific targets that the compound binds to and determining the structural basis of this binding. Another direction is to investigate the potential of the compound as a fluorescent probe for imaging applications. This could involve developing new imaging techniques that utilize the compound as a probe. Additionally, further research is needed to determine the potential of the compound as a drug candidate for the treatment of various diseases. This could involve testing the compound in animal models and conducting clinical trials to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a versatile compound that has shown potential in various scientific research applications. Its synthesis method is relatively straightforward, and it has been shown to have low toxicity. The compound has inhibitory activity against several enzymes and receptors, making it a potential candidate for the development of new drugs. Additionally, the compound has been shown to have anxiolytic and sedative effects, suggesting that it may have potential as a treatment for anxiety disorders. Further research is needed to fully understand the mechanism of action of the compound and to determine its potential as a drug candidate and fluorescent probe.

Synthesis Methods

The synthesis of 2-Chloro-4-(pyrazin-2-yl)pyrimidine involves the reaction of 2-chloropyrimidine with pyrazine in the presence of a base catalyst. The reaction is typically carried out under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is a white crystalline solid that can be purified through recrystallization or column chromatography.

Safety and Hazards

While the specific safety and hazards of 2-Chloro-4-(pyrazin-2-yl)pyrimidine are not mentioned in the search results, it’s important to note that proper safety precautions should be taken during production, storage, transportation, and usage to prevent contact, inhalation, and fire hazards .

properties

IUPAC Name

2-chloro-4-pyrazin-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c9-8-12-2-1-6(13-8)7-5-10-3-4-11-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVARYLMBXBMCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C2=NC=CN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1543236-38-9
Record name 2-chloro-4-(pyrazin-2-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.